3-Acetyl-1-(4-nitrophenyl)piperidin-2-one
Description
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is a piperidin-2-one derivative featuring a 4-nitrophenyl group at position 1 and an acetyl substituent at position 2. Piperidin-2-one derivatives are significant in medicinal chemistry due to their heterocyclic framework, which allows for diverse biological interactions .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-acetyl-1-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)12-3-2-8-14(13(12)17)10-4-6-11(7-5-10)15(18)19/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
AIKWYHMEKCKYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 4-nitrophenylpiperidin-2-one with an acetylating agent. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Halogenation and Nucleophilic Substitution
The piperidinone ring undergoes halogenation at the 3-position under specific conditions:
-
Chlorination : Treatment with PCl₅ in chlorinated solvents produces 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one .
-
Nucleophilic displacement : The dichloro derivative reacts with piperazine or its derivatives (e.g., N-methylpiperazine) to form substituted pyridinones, critical in pharmaceutical intermediates .
Reduction Reactions
The nitro group on the phenyl ring is reducible under catalytic hydrogenation:
-
Nitro to amine : Hydrogenation with Raney nickel/H₂ converts the 4-nitrophenyl group to 4-aminophenyl, forming 1-(4-aminophenyl)-5,6-dihydro-3-(4-methylpiperazin-1-yl)pyridin-2(1H)-one .
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one | H₂, Raney nickel, methanol | 1-(4-Aminophenyl)piperidin-2-one derivatives | Anticoagulant synthesis |
Cyclocondensation and Heterocycle Formation
The acetyl group participates in cyclocondensation reactions:
-
Tetrahydroisoquinoline synthesis : Reacts with cyanothioacetamide in ethanol/piperidine to form 7-acetyl-8-(4-nitrophenyl)-tetrahydroisoquinoline derivatives .
-
Thioamide formation : Further reactions with halo compounds (e.g., ethyl iodide) yield 3-ethylthio-5,6,7,8-tetrahydroisoquinoline derivatives .
Structural Influences on Reactivity
Crystallographic studies reveal bond-length modifications due to resonance effects:
-
Nitro group effects : Shortened C–N bonds (1.235–1.286 Å) and elongated C–C bonds (1.45–1.54 Å) in the piperidinone ring enhance electrophilicity at the carbonyl carbon .
-
Torsional angles : The nitro group induces a 5.4–10.9° twist in the pyrazoline ring when present in related compounds, affecting steric accessibility .
Oxidative Transformations
The acetyl group undergoes oxidative cleavage in the presence of copper catalysts:
-
α-Ketoamide formation : Reaction with piperidine under CuI/toluene conditions yields 1-(4-nitrophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, a key intermediate in bioactive molecule synthesis .
Biological Interactions
While not a direct chemical reaction, the compound’s nitro group and acetyl moiety enable interactions with bacterial enzymes (e.g., MRSA targets), likely through covalent bonding or hydrogen bonding .
Scientific Research Applications
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the acetyl group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperidin-2-one (CAS 38560-30-4)
- Structure : Base compound without substituents at position 3.
- Synthesis : Serves as a precursor for derivatives like 3,3-dichloro and 3-acetyl variants via chlorination or acetylation reactions .
- Role : Fundamental scaffold for modifying pharmacological properties through functionalization at position 3.
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS 881386-01-2)
- Structure : Dichloro substituents at position 3.
- Synthesis : Produced via chlorination of 1-(4-nitrophenyl)piperidin-2-one using PCl₅ with 83% yield .
- Physical Properties : Light yellow solid .
- Applications : Intermediate in synthesizing bioactive molecules; the chloro groups enhance electrophilicity for nucleophilic substitution reactions.
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : Acetyl and ethyl groups at position 3, with 4-methoxyphenyl substituents at positions 2 and 4.
- Key Differences : The 4-methoxyphenyl groups increase electron density, contrasting with the electron-withdrawing 4-nitrophenyl group in the target compound. This structural variation impacts solubility and biological interactions .
3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-Pyridinone (CAS 536760-29-9)
- Structure: Partially saturated pyridinone ring with a chloro substituent.
- Comparison: The dihydropyridinone core alters ring conformation and reactivity compared to piperidin-2-one, affecting binding affinity in biological systems .
Comparative Data Table
Biological Activity
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is a compound that belongs to the piperidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one can be represented as follows:
This structure includes a piperidine ring substituted with an acetyl group and a nitrophenyl moiety, which may influence its biological interactions.
Antioxidant Activity
Antioxidant activity is a significant aspect of many piperidine derivatives, including 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one. Studies have shown that compounds with similar structures exhibit strong radical scavenging abilities.
Table 1: Antioxidant Activity of Piperidine Derivatives
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one | 78 ± 5 | 25 ± 2 |
| Phenylcyclidine | 85 ± 3 | 20 ± 1 |
| Other derivatives | Varies | Varies |
The DPPH assay results indicate that the compound displays notable antioxidant potential, comparable to other derivatives in the piperidine class .
Antimicrobial Activity
Research has demonstrated that piperidine derivatives can exhibit antimicrobial properties against various pathogens. The specific activity of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one has been assessed against several bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 30 |
| P. aeruginosa | 12 | 70 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine derivatives has been widely studied. In particular, compounds similar to 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one have shown efficacy in reducing inflammation in various models.
Case Study: Carrageenan-Induced Paw Edema Model
In a study using carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups. The observed reduction was comparable to that achieved with standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of piperidine derivatives is an area of growing interest. Preliminary studies on compounds related to 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one have indicated cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 ± 3 |
| MCF-7 | 10 ± 2 |
| A549 | 20 ± 4 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action .
The biological activities of piperidine derivatives like 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one may be attributed to several mechanisms:
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and mediators.
- Anticancer Mechanism : Induction of apoptosis and inhibition of cell cycle progression.
Q & A
Basic Research: What are the optimal synthetic routes for 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one, and how can experimental design improve yield?
Methodological Answer:
The synthesis of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one involves coupling reactions between piperidin-2-one derivatives and nitro-substituted aromatic precursors. To optimize yield, employ statistical experimental design (e.g., factorial design) to systematically evaluate variables such as temperature, solvent polarity, and catalyst loading . For example, a 2^k factorial design can identify interactions between parameters, reducing the number of trials while maximizing data output. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, guiding experimental prioritization . Post-synthesis, use HPLC or GC-MS to quantify purity and yield, correlating results with computational predictions to refine conditions.
Basic Research: How is the molecular structure of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one characterized, and what techniques validate its conformation?
Methodological Answer:
Structural validation requires a combination of X-ray crystallography (for absolute configuration) and spectroscopic methods. Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry, as demonstrated in analogous piperidin-4-one derivatives . Complement this with NMR spectroscopy:
- ¹H/¹³C NMR identifies proton environments and substituent effects (e.g., deshielding of the acetyl group due to conjugation).
- 2D NMR (COSY, HSQC) confirms spatial correlations between the nitroaryl and piperidinone moieties.
FT-IR validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group). Cross-reference experimental data with computational simulations (e.g., Gaussian software) to resolve ambiguities .
Advanced Research: How can contradictions in reported reaction yields for this compound be resolved?
Methodological Answer:
Yield discrepancies often arise from unaccounted variables (e.g., trace moisture, impurities in starting materials). To address this:
Reproducibility Analysis: Replicate experiments under identical conditions, documenting deviations (e.g., via error bars in triplicate trials).
Sensitivity Testing: Use Taguchi methods to rank factors by impact (e.g., catalyst type > solvent > temperature) .
Cross-Laboratory Validation: Share protocols with independent labs to isolate facility-specific artifacts (e.g., equipment calibration).
Data Reconciliation: Apply multivariate regression to identify hidden correlations in conflicting datasets. For example, a negative correlation between solvent polarity and yield might indicate competing reaction pathways .
Advanced Research: What mechanistic insights explain the reactivity of the 4-nitrophenyl group in this compound?
Methodological Answer:
The electron-withdrawing nitro group activates the aromatic ring toward electrophilic/nucleophilic attacks, but steric hindrance from the piperidinone ring may modulate reactivity. To investigate:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling: Perform transition-state analysis (e.g., using DFT) to map electronic surfaces and identify steric bottlenecks .
- Surface Chemistry Studies: Probe adsorption/desorption dynamics on catalytic surfaces (e.g., TiO₂) using in situ FT-IR or microspectroscopic imaging, revealing how surface interactions alter reactivity .
Advanced Research: How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
Methodological Answer:
Design a stability-indicating study using accelerated degradation protocols:
Forced Degradation: Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation products via LC-MS/MS.
Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life at standard conditions (25°C).
pH-Rate Profiling: Plot degradation rate vs. pH to identify labile functional groups (e.g., acetyl hydrolysis under alkaline conditions).
Cross-Validation: Compare experimental degradation pathways with computational predictions (e.g., molecular dynamics simulations) .
Basic Research: What are the key spectroscopic markers for distinguishing 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one from its structural analogs?
Methodological Answer:
Key markers include:
- UV-Vis: A strong absorption band near 300–400 nm (π→π* transition of the nitroaryl group).
- ¹H NMR: A singlet at δ ~2.1 ppm (acetyl CH₃) and multiplet splitting for the piperidinone ring protons (δ ~3.5–4.5 ppm).
- Mass Spectrometry: A molecular ion peak at m/z 260 (exact mass dependent on isotopic composition) with fragmentation patterns showing loss of the acetyl group (Δ m/z 42).
Compare these with analogs (e.g., 3-phenyl derivatives) to isolate substituent-specific shifts .
Advanced Research: How can computational methods predict the compound’s bioactivity or toxicity profile?
Methodological Answer:
Use in silico tools for predictive toxicology:
QSAR Models: Train models on piperidinone derivatives to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity/toxicity endpoints.
Molecular Docking: Screen against target proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways.
ADMET Prediction: Tools like SwissADME estimate absorption, distribution, and toxicity risks (e.g., hepatotoxicity flags from nitro group metabolism) .
Validate predictions with in vitro assays (e.g., Ames test for mutagenicity).
Advanced Research: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
Scale-up challenges include heat transfer inefficiencies and mixing limitations. Mitigate via:
Process Intensification: Use microreactors for precise control over residence time and temperature.
In-line Analytics: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progression in real time.
Membrane Separation: Integrate nanofiltration or reverse osmosis to remove byproducts continuously, improving purity without batch interruptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
